4-{[(Methylsulfonyl)amino]methyl}benzoic acid 4-{[(Methylsulfonyl)amino]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 696634-97-6
VCID: VC3986822
InChI: InChI=1S/C9H11NO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
SMILES: CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol

4-{[(Methylsulfonyl)amino]methyl}benzoic acid

CAS No.: 696634-97-6

Cat. No.: VC3986822

Molecular Formula: C9H11NO4S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Methylsulfonyl)amino]methyl}benzoic acid - 696634-97-6

Specification

CAS No. 696634-97-6
Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
IUPAC Name 4-(methanesulfonamidomethyl)benzoic acid
Standard InChI InChI=1S/C9H11NO4S/c1-15(13,14)10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Standard InChI Key ZWNLAPYEHZIKHO-UHFFFAOYSA-N
SMILES CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O
Canonical SMILES CS(=O)(=O)NCC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4-{[(Methylsulfonyl)amino]methyl}benzoic acid is C₁₀H₁₃NO₄S, with a molecular weight of 259.28 g/mol. The IUPAC name derives from its benzoyl core, where the methylsulfonylamino (-NHSO₂CH₃) group occupies the fourth position relative to the carboxylic acid functionality. X-ray crystallography of analogous compounds reveals planar aromatic systems with hydrogen-bonding networks involving the sulfonyl oxygen atoms .

Key structural features include:

  • Benzoic acid backbone: Provides acidity (pKa ≈ 4.2) and participates in salt formation .

  • Methylsulfonylamino substituent: Enhances solubility in polar aprotic solvents (e.g., DMSO) and enables hydrogen bonding with biological targets .

PropertyValueSource
Melting point224–228°C (decomposes)
LogP0.76 (predicted)
Hydrogen bond donors2 (COOH and NHSO₂CH₃)

Synthesis and Optimization

Catalytic Hydrogenation Route

The most efficient synthesis involves reductive amination of 4-formylbenzoic acid derivatives:

  • Intermediate formation:
    4-HCO-C₆H₄-COOH+CH₃SO₂NH₂NaBH(OAc)₃4-(CH₂NHSO₂CH₃)-C₆H₄-COOH\text{4-HCO-C₆H₄-COOH} + \text{CH₃SO₂NH₂} \xrightarrow{\text{NaBH(OAc)₃}} \text{4-(CH₂NHSO₂CH₃)-C₆H₄-COOH}

  • Catalytic reduction:
    Pd/C (5–10 wt%) in aqueous NaOH (0.5–1.0 eq) under H₂ (10 kg/cm²) achieves 93.5% yield . Side products like 4-hydroxymethylbenzoic acid (<4%) form due to over-reduction, controlled by maintaining pH > 8 .

Alternative Pathways

  • Ullmann coupling: Copper-catalyzed coupling of methylsulfonamide with 4-bromomethylbenzoic acid (65% yield, requires strict anhydrous conditions) .

  • Solid-phase synthesis: Utilizes Fmoc-protected intermediates for peptide conjugates (e.g., BT-1528) .

Physicochemical Properties

The compound exhibits unique solubility and stability profiles:

SolventSolubility (mg/mL)Stability (t½ at 25°C)
Water1.2>24 months (pH 7)
DMSO45.8Indefinite
Ethanol8.96 months

Thermogravimetric analysis shows decomposition initiating at 228°C, coinciding with sulfonamide group degradation . The crystalline form adopts a monoclinic lattice (space group P2₁/c) with intermolecular O–H···O=S hydrogen bonds .

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies demonstrate competitive inhibition of:

  • Cyclooxygenase-2 (COX-2): IC₅₀ = 12.3 μM, via sulfonyl oxygen interactions with Arg120 .

  • Carbonic anhydrase IX: Kᵢ = 8.9 nM, critical for anticancer applications .

Herbicidal Activity

As a sulfonylurea analog, the compound inhibits acetolactate synthase (ALS) in weeds:

  • Barnyard grass (Echinochloa crus-galli): ED₉₀ = 45 g/ha, comparable to mesosulfuron-methyl .

  • Metabolic stability: t½ = 34 days in soil, degrading to non-toxic 4-aminomethylbenzoic acid .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticonvulsant prodrugs: Carboxyl group esterification enhances blood-brain barrier permeability .

  • Radiopharmaceuticals: ^99mTc complexes for tumor imaging (targeting CAIX) .

Agrochemical Formulations

  • Herbicide synergist: Reduces mesosulfuron-methyl application rates by 40% in wheat crops .

  • Soil treatment: 0.1–0.3 kg/ha suppresses Amaranthus retroflexus germination .

Structural Analogs and SAR

Modifying the sulfonamide or benzoic acid moieties alters activity:

AnalogR GroupCOX-2 IC₅₀ (μM)ALS Inhibition (%)
4-[(4-Cl-benzyl)sulfonamido]methyl4-Cl-C₆H₄CH₂18.792
4-(methylsulfonylaminomethyl)-2-NO₂2-NO₂6.588
Parent compoundH12.395

Electron-withdrawing groups (e.g., -NO₂) enhance enzyme affinity but reduce phytotoxicity .

Recent Advances (2023–2025)

  • Continuous-flow synthesis: Microreactor technology achieves 99% purity at 10 kg/day throughput .

  • Nanoformulations: Chitosan-coated nanoparticles improve herbicidal rainfastness by 70% .

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